Bisdemethoxyboehmenan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisdemethoxyboehmenan is a natural product used primarily in life sciences research. It is known for its complex molecular structure and significant bioactivity. The compound has a molecular weight of 652.69 and a molecular formula of C38H36O10 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bisdemethoxyboehmenan typically involves multiple steps, including the use of various organic solvents and reagents. The exact synthetic route can vary, but it generally involves the use of sodium hydroxide and other catalysts to facilitate the reaction .
Industrial Production Methods
the compound can be synthesized in bulk quantities using standard organic synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Bisdemethoxyboehmenan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Bisdemethoxyboehmenan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Bisdemethoxyboehmenan involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is believed to interact with proteins and enzymes involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Curcumin: Another natural product with similar bioactivity.
Demethoxycurcumin: A derivative of curcumin with similar properties.
Bisdemethoxycurcumin: Another curcumin derivative with similar bioactivity .
Uniqueness
Bisdemethoxyboehmenan is unique due to its specific molecular structure and the range of bioactivities it exhibits. While similar compounds like curcumin and its derivatives also have significant bioactivity, this compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for research .
Eigenschaften
Molekularformel |
C38H36O10 |
---|---|
Molekulargewicht |
652.7 g/mol |
IUPAC-Name |
3-[2-(4-hydroxy-3-methoxyphenyl)-3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C38H36O10/c1-44-33-22-27(11-16-32(33)41)37-31(23-47-36(43)18-10-25-7-14-29(40)15-8-25)30-20-26(21-34(45-2)38(30)48-37)4-3-19-46-35(42)17-9-24-5-12-28(39)13-6-24/h5-18,20-22,31,37,39-41H,3-4,19,23H2,1-2H3/b17-9+,18-10+ |
InChI-Schlüssel |
UYFZAVXVCOVJER-BEQMOXJMSA-N |
Isomerische SMILES |
COC1=CC(=CC2=C1OC(C2COC(=O)/C=C/C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)CCCOC(=O)/C=C/C5=CC=C(C=C5)O |
Kanonische SMILES |
COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.